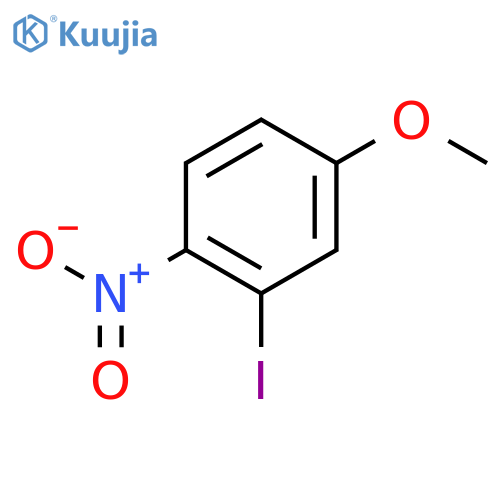

Cas no 214279-40-0 (2-Iodo-4-methoxy-1-nitrobenzene)

214279-40-0 structure

商品名:2-Iodo-4-methoxy-1-nitrobenzene

2-Iodo-4-methoxy-1-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-4-methoxy-1-nitrobenzene

- 3-IODO-4-NITROANISOLE

- Benzene,2-iodo-4-methoxy-1-nitro-

- 3-iodo-4-nitro-1-methoxybenzene

- 3-iodo-4-nitrophenyl methyl ether

- 3-Jod-4-nitro-anisol

- 4-Nitro-3-iodoanisole

- 5-methoxy-2-nitro-1-iodobenzene

- 3-Iodo-4-nitroanisol

- Benzene, 2-iodo-4-methoxy-1-nitro-

- NLTAHTYBZZSCIT-UHFFFAOYSA-N

- 1-Nitro-2-iodo-4-methoxybenzene

- NE33918

- CM11785

- VZ26977

- RP29800

- AS05501

- AK121788

- Z2572

- 2-Iodo-4-methoxy-

- AKOS015890567

- 2-Iodo-4-methoxy-1-nitrobenzene, AldrichCPR

- CS-0112224

- A20634

- DTXSID70369919

- SY109945

- MFCD01320682

- AS-33041

- 3-[(Tert-butoxycarbonyl)(methyl)(amino)]propionic acid

- FT-0600699

- SCHEMBL1025833

- J-509708

- EN300-176834

- 214279-40-0

- DB-012091

-

- MDL: MFCD01320682

- インチ: 1S/C7H6INO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3

- InChIKey: NLTAHTYBZZSCIT-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C(C([H])=C([H])C=1[N+](=O)[O-])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 278.93900

- どういたいしつりょう: 278.939

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 55

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 黄色から茶色の結晶

- 密度みつど: 1.893±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 69-70 ºC

- ふってん: 352.1°C at 760 mmHg

- フラッシュポイント: 166.8°C

- 屈折率: 1.629

- ようかいど: 極微溶性(0.33 g/l)(25ºC)、

- PSA: 55.05000

- LogP: 2.73120

- じょうきあつ: 0.0±0.7 mmHg at 25°C

- ようかいせい: 使用できません

2-Iodo-4-methoxy-1-nitrobenzene セキュリティ情報

- シグナルワード:Danger

- 危害声明: H331 (100%) H301 (100%) H311 (100%)

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36-33-20/21/22

- セキュリティの説明: 36/37-22

-

危険物標識:

- リスク用語:R36; R33; R20/21/22

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Iodo-4-methoxy-1-nitrobenzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-Iodo-4-methoxy-1-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182864-10g |

2-Iodo-4-methoxy-1-nitrobenzene |

214279-40-0 | 98% | 10g |

¥513 | 2023-04-14 | |

| eNovation Chemicals LLC | D959215-25g |

3-IODO-4-NITROANISOLE |

214279-40-0 | 96% | 25g |

$170 | 2024-06-06 | |

| Enamine | EN300-176834-1.0g |

2-iodo-4-methoxy-1-nitrobenzene |

214279-40-0 | 95% | 1g |

$29.0 | 2023-06-08 | |

| abcr | AB235015-1g |

4-Nitro-3-iodoanisole, 95%; . |

214279-40-0 | 95% | 1g |

€66.60 | 2025-02-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4658-25g |

2-Iodo-4-methoxy-1-nitrobenzene |

214279-40-0 | 96% | 25g |

¥1584.0 | 2022-03-01 | |

| Ambeed | A770151-5g |

2-Iodo-4-methoxy-1-nitrobenzene |

214279-40-0 | 96% | 5g |

$35.0 | 2024-07-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I859737-5g |

3-Iodo-4-Nitroanisole |

214279-40-0 | 98% | 5g |

923.40 | 2021-05-17 | |

| Apollo Scientific | OR13079-25g |

3-Iodo-4-nitroanisole |

214279-40-0 | 98% | 25g |

£130.00 | 2024-05-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TS493-5g |

2-Iodo-4-methoxy-1-nitrobenzene |

214279-40-0 | 96% | 5g |

573.0CNY | 2021-07-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I182778-5g |

2-Iodo-4-methoxy-1-nitrobenzene |

214279-40-0 | 96% | 5g |

¥302.90 | 2023-09-02 |

2-Iodo-4-methoxy-1-nitrobenzene 関連文献

-

1. Nitration of 3-iodoanisole and 2,6-dimethyl-4-iodoanisoleAnthony R. Butler,Anthony P. Sanderson J. Chem. Soc. Perkin Trans. 2 1974 1784

214279-40-0 (2-Iodo-4-methoxy-1-nitrobenzene) 関連製品

- 50590-07-3(3-Iodo-4-nitrophenol)

- 58755-70-7(4-Iodo-3-nitroanisole)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:214279-40-0)2-Iodo-4-methoxy-1-nitrobenzene

清らかである:99%

はかる:25g

価格 ($):161.0